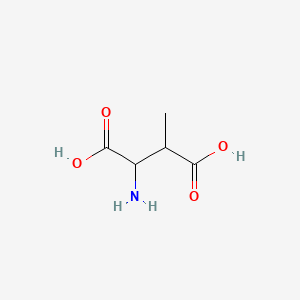

3-Methyl-DL-aspartic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346473 | |

| Record name | DL-threo-beta-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6667-60-3, 31571-69-4 | |

| Record name | 3-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006667603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC139985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6667-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-threo-beta-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T38VAO1ARZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3-Methyl-DL-aspartic Acid: Technical Guide to NMDA Receptor Agonism and Transporter Modulation

The following is an in-depth technical guide on 3-Methyl-DL-aspartic acid , structured for researchers and drug development professionals.

Executive Summary

3-Methyl-DL-aspartic acid (3-Me-Asp) is a synthetic analogue of L-aspartic acid methylated at the

This guide addresses the specific utility of 3-Me-Asp in dissecting synaptic currents. Unlike pure NMDA agonists, 3-Me-Asp allows researchers to investigate the interplay between receptor activation and glutamate reuptake mechanisms. However, its use requires rigorous experimental controls to distinguish between transporter-mediated currents and receptor-gated ion flux.

Chemical & Pharmacological Profile

Structural Identity[1]

-

IUPAC Name: 2-amino-3-methylbutanedioic acid[1]

-

CAS Number: 6384-92-5 (DL-mixture), 6667-60-3 (generic)

-

Molecular Formula: C

H -

Stereochemistry: The "DL" designation indicates a racemic mixture.

-

L-threo-3-methylaspartate: The biologically active isomer primarily responsible for EAAT interaction and NMDAR agonism.

-

D-isomers: Generally exhibit lower affinity for the L-glutamate binding sites but may possess distinct inhibitory properties.

-

Receptor vs. Transporter Selectivity

The critical distinction between 3-Methyl-aspartate and N-Methyl-aspartate lies in their selectivity profile:

| Compound | Target | Primary Action | Key Characteristic |

| N-Methyl-D-Aspartate (NMDA) | NMDA Receptor | Specific Agonist | Does not bind AMPA/Kainate; not an EAAT substrate. |

| 3-Methyl-DL-Aspartic Acid | NMDA Receptor | Agonist | Activates NMDARs (lower potency than glutamate). |

| EAATs (1-5) | Substrate/Blocker | Competitively inhibits glutamate uptake; induces transport currents. |

Mechanism of Action

NMDA Receptor Activation

3-Me-Asp binds to the glutamate recognition site (GluN2 subunit) of the NMDA receptor. Upon binding—and in the presence of the co-agonist glycine (or D-serine) and membrane depolarization to relieve the Mg

-

Potency: 3-Me-Asp is generally less potent than L-glutamate but provides a stable, non-desensitizing current in certain preparations.

-

Kinetics: The presence of the

-methyl group imposes steric constraints that alter the ligand-binding domain closure, potentially resulting in modified open-probability (

Interaction with EAATs

This is the confounding variable in 3-Me-Asp signaling. As a substrate for EAATs, 3-Me-Asp is translocated into the cell coupled to Na

-

Electrogenic Consequence: This transport generates a stoichiometric current (transport current) that can be experimentally confused with NMDAR channel currents.

-

Heteroexchange: High concentrations of 3-Me-Asp can trigger the reverse transport (release) of endogenous glutamate, indirectly activating NMDARs.

Signaling Pathway Visualization

The following diagram illustrates the dual pathway where 3-Me-Asp activates the receptor while simultaneously engaging the transporter, creating a complex postsynaptic current.

Caption: Dual-action pathway of 3-Methyl-DL-aspartic acid inducing both receptor-gated ion flux and transporter-mediated currents.

Experimental Protocols

Preparation of Stock Solutions

-

Solubility: 3-Methyl-DL-aspartic acid is soluble in water (approx. 50 mM) and 1M HCl.

-

Stability: Stable at -20°C for >1 year. Avoid repeated freeze-thaw cycles.

-

pH Adjustment: Aqueous solutions are acidic. Adjust pH to 7.2–7.4 using NaOH before application to biological tissues to prevent pH-sensitive NMDAR inhibition (proton block).

Electrophysiology: Isolating NMDAR Currents

To study 3-Me-Asp as an NMDA agonist without transporter interference, you must pharmacologically isolate the receptor.

Protocol:

-

Bath Solution: Artificial Cerebrospinal Fluid (aCSF) containing Mg

-free or low-Mg -

Transporter Blockade: Pre-incubate slice/cells with TBOA (DL-threo-β-benzyloxyaspartate) (10-50 µM).

-

Note: TBOA is a non-transportable blocker. It prevents 3-Me-Asp from entering the EAAT, eliminating the transport current.

-

-

Application: Apply 3-Me-Asp (100 µM - 1 mM) via perfusion.

-

Validation:

-

The induced current should be fully reversible.

-

The current should be completely blocked by AP5 (D-AP5) (50 µM) or MK-801 (use dependent blocker).

-

If current remains after AP5 application: The residual component is likely the EAAT transport current (if TBOA was insufficient) or off-target effect.

-

Differentiating Transport vs. Channel Currents

Use this workflow when the goal is to characterize the compound's specificity.

Caption: Decision tree for distinguishing NMDAR-mediated currents from EAAT-mediated transport currents using selective antagonists.

Data Interpretation & Troubleshooting

Dose-Response Analysis

When constructing a dose-response curve for 3-Me-Asp:

-

Hill Coefficient: Expect a Hill coefficient > 1 (typically ~1.5–2.0), indicating cooperativity similar to glutamate (two agonist binding sites required).

-

Efficacy (Emax): The maximal current elicited by 3-Me-Asp is often lower than that of Glutamate or NMDA. This "partial agonist" profile is valuable for preventing excitotoxicity during prolonged exposures.

Common Artifacts

-

pH Shift: Failure to neutralize the stock solution will cause local acidification, which inhibits NMDARs (via the proton-sensitive site on GluN1), leading to false-negative agonist data.

-

Receptor Desensitization: Unlike NMDA, 3-Me-Asp may show different desensitization kinetics. Always use a rapid perfusion system to resolve peak vs. steady-state currents.

Safety & Handling

-

Excitotoxicity: While less potent than NMDA, 3-Me-Asp is excitotoxic to neurons in culture. Use appropriate PPE.[2][3]

-

Storage: Store powder desiccated at -20°C. Solutions should be made fresh or aliquoted and frozen.

References

-

Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience, 10(7), 2385-2399. Link

-

Arriza, J. L., et al. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. Journal of Neuroscience, 14(9), 5559-5569. Link (Establishes beta-methylaspartate as a transporter substrate).

-

Wadiche, J. I., et al. (1995). Ion fluxes associated with excitatory amino acid transport. Neuron, 15(3), 721-728. Link (Describes transport currents elicited by aspartate analogs).

-

Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. Link (Comprehensive review of NMDAR pharmacology).

Sources

Technical Guide: Physiological & Pharmacological Profile of 3-Methyl-DL-Aspartic Acid

[1]

Executive Summary

3-Methyl-DL-aspartic acid (3-MA) is a synthetic, non-proteinogenic amino acid analogue of glutamate and aspartate.[1] It serves as a critical probe in neurophysiology for distinguishing between glutamate receptor activation and glutamate transporter (EAAT) kinetics.[1] Unlike bulky inhibitors (e.g., TBOA) that block transport sterically, 3-MA acts as a transportable substrate in mammalian systems, allowing for the study of heteroexchange mechanisms. In microbial physiology, it is a central intermediate in the fermentation of glutamate via the methylaspartate ammonia-lyase (MAL) pathway.

This guide deconstructs the stereospecific physiological effects of 3-MA, providing validated protocols for its application in transporter kinetics and enzymatic assays.

Chemical & Stereochemical Foundation

The commercial preparation "3-Methyl-DL-aspartic acid" is a racemic mixture containing four stereoisomers.[1] Biological activity is highly stereospecific.[1] Researchers must distinguish between the C-methylated structure of 3-MA and the N-methylated structure of the famous agonist NMDA.

Isomeric Complexity

The "DL" designation implies a mixture of enantiomers.[1] However, the presence of two chiral centers (C2 and C3) creates four possibilities.

| Isomer | Configuration | Primary Physiological Utility |

| L-threo-3-methylaspartate | (2S, 3S) | High Affinity EAAT Substrate. The biologically active form for mammalian glutamate transporters and the natural substrate for the enzyme MAL.[1] |

| L-erythro-3-methylaspartate | (2S, 3R) | Weak NMDA Agonist. Often used to probe receptor binding pockets; less active at transporters.[1] |

| D-threo / D-erythro | (2R, ...) | Generally biologically inert or weak inhibitors in mammalian systems; potential substrates for D-aspartate oxidases.[1] |

Critical Note: Using the racemic DL-mixture in high-precision affinity assays will effectively dilute the potency of the active L-threo component by ~50-75%.[1] For kinetic constants (

or), pure isomers are recommended.[1]

Neurophysiology: Interaction with Excitatory Amino Acid Transporters (EAATs)[2]

The primary application of 3-MA in drug development is targeting the SLC1A family of transporters (EAAT1–5).[1]

Mechanism of Action: Transportable Substrate

Unlike TBOA (DL-threo-β-benzyloxyaspartate), which is a non-transportable blocker, L-threo-3-methylaspartate is a transportable substrate .[1]

-

Binding: 3-MA binds to the extracellular pocket of the EAAT with high affinity.[1]

-

Translocation: It induces the conformational change required to flip the transporter inward, co-transporting 3

and 1 -

Heteroexchange: Because it is transported into the cell, it can drive the counter-transport of intracellular glutamate to the extracellular space. This makes 3-MA a tool for studying transporter reversal during ischemia.

Quantitative Inhibition Data

The following

| Transporter Subtype | Tissue Localization | Interaction Type | |

| EAAT1 (GLAST) | Cerebellum / Glia | 11 ± 2 | Competitive Substrate |

| EAAT2 (GLT-1) | Forebrain / Glia | 19 ± 3 | Competitive Substrate |

| EAAT3 (EAAC1) | Neuronal | 14 ± 2 | Competitive Substrate |

| EAAT5 | Retina | N/A | Non-transportable Inhibitor |

Data aggregated from Shimamoto et al. and Tocris Bioscience specifications.

Visualization of Transport Mechanism

The diagram below illustrates the difference between a pure blocker (like TBOA) and a transportable substrate (like 3-MA).

Figure 1: Mechanism of Action on EAATs. Note that 3-MA allows the transporter cycle to complete, potentially driving Glutamate efflux via heteroexchange, whereas blockers prevent this cycle entirely.

Metabolic Enzymology: The Methylaspartate Cycle

In metabolic engineering and microbiology (specifically Clostridium and Haloarchaea), 3-MA is an intermediate in the fermentation of glutamate.

The Pathway:

-

Glutamate Mutase: Converts L-Glutamate

L-threo-3-methylaspartate (B12-dependent).[1] -

Methylaspartate Ammonia-Lyase (MAL): Converts L-threo-3-methylaspartate

Mesaconate +

This pathway is currently being researched for the biosynthesis of methacrylate derivatives and C5-dicarboxylic acids.

Figure 2: The Glutamate Fermentation Pathway involving 3-Methylaspartate.[1]

Experimental Protocols

Protocol A: -Glutamate Uptake Inhibition Assay

Purpose: To determine the

-

Preparation:

-

Seed HEK293-EAAT cells in 24-well poly-D-lysine coated plates.

-

Grow to 80-90% confluence.

-

-

Buffer Setup:

-

Prepare Krebs-Ringer-HEPES (KRH) buffer: 120mM NaCl, 4.7mM KCl, 2.2mM

, 1.2mM

-

-

Inhibitor Incubation:

-

Wash cells 2x with warm KRH.

-

Add KRH containing varying concentrations of 3-Methyl-DL-aspartic acid (Range: 1 µM to 1000 µM).[1]

-

Control: Use TBOA (100 µM) as a full block control.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Uptake Initiation:

-

Add

-L-Glutamate (final concentration 50 nM) + unlabeled Glutamate (total substrate conc: 5 µM). -

Incubate for exactly 5 minutes (linear phase).

-

-

Termination:

-

Rapidly aspirate buffer.

-

Wash 3x with ice-cold KRH (stops transport immediately).

-

-

Quantification:

-

Lyse cells with 0.1N NaOH.

-

Measure radioactivity via liquid scintillation counting.

-

-

Calculation:

-

Plot % Uptake vs. Log[Concentration].

-

Fit to Hill equation to derive

. -

Calculate

using the Cheng-Prusoff equation:

-

Protocol B: Spectrophotometric Assay for MAL Activity

Purpose: To verify the presence of Methylaspartate Ammonia-Lyase or the purity of L-threo-3-methylaspartate.[1]

-

Principle: The product, Mesaconate, absorbs UV light at 240 nm (

).[1] -

Reagents:

-

Procedure:

-

Blank the spectrophotometer with buffer at 240 nm.

-

Add enzyme to the cuvette.

-

Initiate reaction by adding substrate.[1]

-

Monitor increase in absorbance at 240 nm over 60 seconds.

-

-

Note: If using the DL-mixture, the reaction will only proceed to 50% completion (assuming 50:50 ratio) because the enzyme is specific to the L-threo isomer.

References

-

Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[1] Molecular Pharmacology.

-

Tocris Bioscience. "L-threo-beta-Methylaspartic acid Product Information." Tocris Scientific Literature.

-

Levy, C.W., et al. (2002).[2] "Insights into Enzyme Evolution Revealed by the Structure of Methylaspartate Ammonia Lyase." Structure.

-

Bender, R.A. (2012). "The Methylaspartate Cycle in Haloarchaea." Microbiology and Molecular Biology Reviews.

-

Essauer, et al. (2015). "Stereospecificity of Glutamate Transporters." Neurochemistry International.[1] (See general EAAT literature via NCBI). [1]

Technical Guide: 3-Methyl-DL-Aspartic Acid and Calcium Influx in Neurons

[1]

Executive Summary

3-Methyl-DL-aspartic acid (3-methylaspartate) is a critical pharmacological probe used to dissect the kinetics of Excitatory Amino Acid Transporters (EAATs) and their coupling to neuronal calcium dynamics.[1] Unlike N-methyl-D-aspartate (NMDA), which directly agonizes receptors, 3-methylaspartate functions primarily as a transportable substrate for EAATs.[1]

Its utility lies in its ability to induce heteroexchange —a process where the uptake of 3-methylaspartate forces the reverse transport (efflux) of intracellular glutamate. This guide details the mechanisms by which this compound modulates calcium influx, distinguishing between direct transporter currents and indirect, glutamate-receptor-mediated calcium transients. It provides validated protocols for calcium imaging and electrophysiology, ensuring researchers can accurately isolate transporter function from receptor activation.

Part 1: Mechanistic Foundations[1]

The Pharmacology of 3-Methyl-DL-Aspartic Acid

To use 3-methylaspartate effectively, one must distinguish its action from classical inhibitors and agonists.[1] It is a racemic mixture where the L-threo isomer is the biologically active substrate for EAATs (specifically EAAT1-4).[1]

| Compound | Primary Mechanism | Transportable?[2][3] | Effect on [Glu]ext |

| 3-Methyl-DL-aspartate | Substrate (Competitive) | Yes | Increases (via Heteroexchange) |

| DL-TBOA | Blocker (Competitive) | No | Increases (via Uptake Blockade only) |

| NMDA | Receptor Agonist | No | No direct effect |

| L-Glutamate | Endogenous Substrate | Yes | N/A |

The Heteroexchange-Induced Calcium Influx Pathway

The influx of calcium (

-

Uptake: 3-Methylaspartate binds to surface EAATs and is transported into the neuron/glial cell coupled with

influx.[1] -

Heteroexchange: To reset the transporter cycle, intracellular glutamate is counter-transported to the extracellular space.

-

Accumulation: Extracellular glutamate concentration rises significantly.[1]

-

Receptor Activation: Accumulated glutamate activates synaptic NMDA receptors (and AMPA receptors).[1]

-

Calcium Influx: Activated NMDA receptors open, allowing massive

influx.[1] Concurrently, AMPA-mediated depolarization opens Voltage-Gated Calcium Channels (VGCCs).

Visualization of Signaling Pathway

The following diagram illustrates the causality between 3-methylaspartate application and the observed calcium rise.

Caption: Pathway showing 3-Methyl-DL-aspartate inducing glutamate release via EAATs, subsequently activating NMDARs to drive calcium influx.[1]

Part 2: Experimental Framework

Protocol A: Differentiating Transporter vs. Receptor Currents (Electrophysiology)

Objective: Isolate the stoichiometric transport current generated by 3-methylaspartate from channel currents.[1]

Reagents:

-

ACSF (Artificial Cerebrospinal Fluid): Standard physiological saline.[1]

-

Blockers:

(100 µM) or TTX (1 µM) to block VGCCs/Na+ channels. -

Receptor Antagonists: APV (50 µM, NMDAR blocker), CNQX (20 µM, AMPA/Kainate blocker).

-

Transporter Blocker: DL-TBOA (100 µM).[1]

Workflow:

-

Whole-Cell Patch Clamp: Establish configuration on the neuron (Voltage clamp at -70 mV).[1]

-

Baseline Recording: Record holding current in ACSF + Receptor Antagonists (APV/CNQX).

-

Rationale: This eliminates any current from indirect glutamate receptor activation.

-

-

Application 1 (Substrate): Perfuse 100 µM 3-Methyl-DL-aspartate .

-

Observation: You should see a steady inward current . This is the electrogenic transport current (coupled to

influx).

-

-

Washout: Return to baseline.

-

Application 2 (Control): Perfuse 100 µM DL-TBOA .

-

Observation: No inward current should be observed (blockers are not transported).

-

-

Application 3 (Competition): Co-apply 3-Methyl-DL-aspartate + DL-TBOA.

-

Observation: The inward current induced by 3-methylaspartate is abolished.[1]

-

Protocol B: Calcium Imaging of Heteroexchange

Objective: Visualize the calcium transient caused by glutamate release.[1]

Reagents:

-

Indicator: Fluo-4 AM or Fura-2 AM.[1]

-

3-Methyl-DL-aspartate: 100 µM - 1 mM.[1]

-

Controls: APV (50 µM), TBOA (100 µM).

Step-by-Step Methodology:

-

Loading: Incubate neurons with Fluo-4 AM (2-5 µM) for 30 mins at 37°C. Wash 3x with ACSF.

-

Baseline: Image for 60s to establish resting

levels. -

Challenge (Substrate): Apply 3-Methyl-DL-aspartate .

-

Expected Result: A delayed, robust rise in fluorescence. The delay represents the time required for transport and glutamate accumulation.

-

-

Validation (Antagonist): On a separate cover slip, pre-incubate with APV (50 µM) .

-

Apply 3-Methyl-DL-aspartate.

-

Result: The calcium signal is significantly attenuated or abolished.[1] This confirms the

source is NMDARs, not the transporter itself.

-

-

Validation (Transporter Block): Pre-incubate with TBOA .

-

Apply 3-Methyl-DL-aspartate.

-

Result: No calcium rise (uptake of the trigger compound is blocked).

-

Part 3: Data Interpretation & Troubleshooting[1]

Quantitative Comparison of Agents

Use this table to interpret your current traces and calcium signals.

| Agent | Electrophysiology (Current @ -70mV) | Calcium Imaging (Response) | Effect of APV (NMDAR Antagonist) |

| Glutamate | Large Inward (Channel + Transport) | Rapid, High Amplitude | Partial Block (AMPA remains) |

| NMDA | Inward (Channel only) | Rapid, High Amplitude | Full Block |

| 3-Methyl-DL-Asp | Small Inward (Transport only) | Delayed, Medium Amplitude | Full Block (of Ca2+ signal) |

| DL-TBOA | None (or slight outward shift) | None | No Effect |

Troubleshooting Common Artifacts

-

Stereoisomer Purity: Commercial "DL" mixtures contain only 50% active L-isomer.[1] If signals are weak, increase concentration by 2x or source pure L-threo-3-methylaspartate .

-

Direct Agonism: At very high concentrations (>1 mM), 3-methylaspartate may act as a weak partial agonist at NMDARs.[1] Always use APV controls to confirm the mechanism.

-

Desensitization: Repeated applications of 3-methylaspartate can deplete the intracellular glutamate pool available for exchange.[1] Allow >5 min recovery between trials.

Experimental Decision Tree

Caption: Logic flow for validating the source of calcium signals when using 3-methylaspartate.

References

-

Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[1][4][5] Molecular Pharmacology. Link

-

Eliasof, S., & Jahr, C. E. (1996). "Retinal glial cell glutamate transporter is coupled to an anionic conductance."[1] Proceedings of the National Academy of Sciences. Link[1]

-

Arriza, J. L., et al. (1994). "Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex." The Journal of Neuroscience. Link

-

Otis, T. S., & Kavanaugh, M. P. (2000). "Isolation of current components and partial reaction cycles in the glial glutamate transporter EAAT2." The Journal of Neuroscience.[1] Link

-

Grewer, C., et al. (2008). "Individual subunits of the glutamate transporter EAAC1 homooligomer behave as independent transport modules."[1] Biochemistry. Link[1]

Sources

- 1. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 2. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-DL-aspartic acid administration in animal models

Application Note: Modeling Glutamate Transporter Dysfunction via 3-Methyl-DL-Aspartic Acid Administration

Abstract

This application note details the protocol for utilizing 3-Methyl-DL-aspartic acid (an Excitatory Amino Acid Transporter [EAAT] substrate/inhibitor) to induce focal excitotoxicity in rodent models. Unlike non-transportable blockers (e.g., TBOA), 3-Methyl-DL-aspartic acid acts as a competitive substrate, capable of inducing transporter reversal (heteroexchange). This distinct mechanism makes it a high-fidelity tool for modeling synaptic conditions seen in ischemia, Amyotrophic Lateral Sclerosis (ALS), and epilepsy.

Introduction & Mechanism of Action

The Pharmacological Target

Glutamate clearance is primarily mediated by EAAT1 (GLAST) and EAAT2 (GLT-1) on astrocytes. Under normal physiological conditions, these transporters move glutamate against a steep concentration gradient.

3-Methyl-DL-aspartic acid (3-Me-Asp) is a structural analog of glutamate.

-

Mechanism: It binds to the EAAT substrate site.

-

Action: It is transported into the cell in exchange for intracellular glutamate (Heteroexchange).

-

Result: This causes a dual elevation of extracellular glutamate:

-

Competitive Inhibition: It prevents the uptake of synaptically released glutamate.[1]

-

Reverse Transport: It forces the transporter to pump intracellular glutamate out into the synaptic cleft.

-

Why Use 3-Methyl-DL-Aspartic Acid?

While TBOA is a potent blocker, it does not induce the massive efflux of glutamate seen in ischemic depolarization. 3-Me-Asp mimics the "transporter reversal" phenomenon characteristic of stroke and severe metabolic failure, providing a more mechanistic model for excitotoxic neurodegeneration.

Figure 1: Mechanism of Heteroexchange. 3-Methyl-DL-aspartate drives the EAAT transporter to pump intracellular glutamate out into the synapse, triggering excitotoxicity.

Pre-Experimental Preparation

Compound Handling

-

Compound: 3-Methyl-DL-aspartic acid (CAS: 7292-42-4).

-

Stereochemistry Note: The L-threo isomer is the biologically active transporter substrate. The DL racemic mixture is commonly used for cost-efficiency, but researchers must account for the 50% inactive D- isomer burden by doubling the effective molarity compared to pure L-threo protocols.

Solution Preparation Protocol

Goal: Prepare a 100 mM stock solution for Intracerebroventricular (ICV) injection.

-

Weighing: Weigh 14.7 mg of 3-Methyl-DL-aspartic acid (MW ≈ 147.13 g/mol ).

-

Dissolution: Add 800 µL of sterile PBS (Phosphate Buffered Saline) or artificial Cerebrospinal Fluid (aCSF).

-

pH Adjustment (CRITICAL): The free acid form is acidic.

-

Measure pH. It will likely be ~3.0–4.0.

-

Add 1N NaOH dropwise (approx. 0.5 µL increments) while vortexing until pH reaches 7.2–7.4 .

-

Warning: Injecting acidic solutions into the ventricle causes immediate, non-specific tissue necrosis and seizures unrelated to EAAT blockade.

-

-

Final Volume: Adjust volume to 1.0 mL with PBS/aCSF.

-

Filtration: Sterilize using a 0.22 µm syringe filter.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

In Vivo Administration Protocol (Mouse Model)

Rationale: Systemic administration (IP/IV) is ineffective due to poor Blood-Brain Barrier (BBB) permeability and peripheral toxicity. Intracerebroventricular (ICV) injection is the gold standard for CNS delivery.

Equipment Setup

-

Stereotaxic frame (e.g., Kopf or Stoelting).

-

Hamilton Syringe (5 µL or 10 µL) with a 33-gauge needle.

-

Anesthesia: Isoflurane (Induction 4%, Maintenance 1.5–2%).

Stereotaxic Injection Workflow

| Step | Action | Technical Note |

| 1 | Anesthesia | Induce anesthesia. Mount mouse in ear bars. Apply ophthalmic ointment. |

| 2 | Exposure | Midline incision to expose Bregma and Lambda. Ensure skull is flat (level). |

| 3 | Coordinates | Target the Lateral Ventricle : AP: -0.3 mm (posterior to Bregma) ML: ±1.0 mm (lateral to midline) DV: -2.5 mm (ventral from dura) |

| 4 | Drilling | Use a micro-drill to create a burr hole without damaging the dura. |

| 5 | Injection | Lower needle slowly (1 mm/min). Dose: 1–5 µL of 50–100 mM stock (Total 50–500 nmoles). |

| 6 | Diffusion | Inject at 0.5 µL/min. Leave needle in place for 5 minutes post-injection to prevent backflow. |

| 7 | Closure | Suture incision. Administer post-op analgesia (e.g., Meloxicam). |

Experimental Readouts & Validation

Behavioral Seizure Scoring (Racine Scale)

3-Me-Asp injection typically induces acute seizures within 10–30 minutes due to glutamate spillover.

-

Stage 0: Normal behavior.

-

Stage 1: Mouth and facial movements (orofacial automatisms).

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus (one side).

-

Stage 4: Bilateral forelimb clonus with rearing.

-

Stage 5: Rearing and falling (Generalized Tonic-Clonic Seizure).

Histological Assessment (72 Hours Post-Injection)

To quantify excitotoxic damage, perfusion-fix the animal 3 days post-injection.

-

Fluoro-Jade C Staining: The most sensitive marker for degenerating neurons.

-

Expected Result: High fluorescence in the CA1/CA3 hippocampal regions if injected near the ventricle.

-

-

NeuN Immunohistochemistry: Loss of NeuN+ signal indicates neuronal death.

-

GFAP Staining: Assess reactive astrogliosis (a hallmark of glutamate dysregulation).

Experimental Workflow Diagram

Figure 2: Experimental timeline from compound preparation to histological quantification.

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| No Seizures/Effect | Incorrect pH or Degradation | Ensure pH is 7.4. Check that the solution was not heat-shocked. |

| Immediate Death | Brainstem Injection or pH | Verify coordinates (too deep hits the brainstem). Re-check pH. |

| High Variability | Backflow | Leave the needle in place for at least 5 minutes post-injection. |

| Precipitation | High Concentration | 3-Me-Asp has limits in PBS. Do not exceed 100mM. Sonicate if necessary. |

References

-

Mechanism of Heteroexchange

-

Arriza, J. L., et al. (1994). "Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex." The Journal of Neuroscience, 14(9), 5559-5569.

- Note: Defines the substrate profile of EAATs, establishing beta-methyl-aspartate as a transportable substr

-

-

Excitotoxicity Protocols

-

Marini, A. M., & Novelli, A. (1991).[2] "DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons."[2] European Journal of Pharmacology, 194(1), 131-132.[2]

- Note: While discussing hydroxyaspartate, this establishes the foundational methodology for using aspartate analogs to modulate NMDA activ

-

-

ICV Injection Methodology

-

Glascock, J. J., et al. (2011). "Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice." Journal of Visualized Experiments (JoVE), (56), e2968.

- Note: The standard protocol for ICV delivery used in this guide.

-

-

Transporter Pharmacology

-

Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[1] Molecular Pharmacology, 53(2), 195-201.

- Note: Contrasts TBOA (blocker)

-

Sources

Application Note: Probing NMDA Receptor-Mediated Dopamine Release with Fast Cyclic Voltammetry

Abstract

This comprehensive guide details the application of Fast Cyclic Voltammetry (FCV) for the real-time measurement of dopamine release modulated by N-methyl-D-aspartate (NMDA) receptor activity. Intended for researchers in neuroscience, pharmacology, and drug development, this document provides the theoretical underpinnings, detailed experimental protocols for both in vitro and in vivo preparations, and data analysis workflows. By explaining the causality behind experimental choices and grounding protocols in established literature, this note serves as a practical resource for investigating the intricate relationship between glutamatergic and dopaminergic systems.

Part 1: Theoretical Foundations

Principles of Fast Cyclic Voltammetry for Dopamine Detection

Fast Cyclic Voltammetry (FCV) is a premier electrochemical technique for monitoring real-time changes in the concentration of electroactive neurochemicals with high temporal (sub-second) and spatial (micrometer) resolution[1][2][3]. The method utilizes a carbon-fiber microelectrode (CFM) to apply a rapidly scanning triangular voltage waveform.

For dopamine (DA) detection, a standard waveform scans from a negative holding potential (e.g., -0.4 V) to a positive switching potential (e.g., +1.3 V) and back at a high scan rate, typically 400 V/s, at a frequency of 10 Hz[1][4].

-

Oxidation: As the potential ramps towards its positive limit, dopamine at the electrode surface is oxidized to dopamine-o-quinone. This process generates an oxidative current, which is measured by the potentiostat.

-

Reduction: On the reverse scan, the dopamine-o-quinone is reduced back to dopamine, producing a reduction current.

-

Cyclic Voltammogram (CV): A plot of the resulting current versus the applied potential is called a cyclic voltammogram. The specific potentials at which the oxidation and reduction peaks occur are characteristic of dopamine, providing chemical specificity. The magnitude of the current is directly proportional to the concentration of dopamine at the electrode surface within a physiological range (up to ~10 µM)[1].

A key feature of FCV is background subtraction. The current generated by the charging of the electrode's capacitance is orders of magnitude larger than the Faradaic current from the analyte. By subtracting the background current recorded just before a stimulation event, the technique excels at measuring rapid, phasic changes in neurotransmitter concentration rather than stable, basal levels[1][4].

The Role of NMDA Receptors in Modulating Dopaminergic Activity

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory[5][6]. Their activation is unique, requiring the binding of two distinct co-agonists: glutamate and either glycine or D-serine[6][7][8]. This dual requirement, along with a voltage-dependent magnesium block at resting membrane potentials, positions NMDARs as critical coincidence detectors.

The interaction between NMDARs and the dopamine system is complex and region-specific[9][10]. NMDAR activation can modulate dopamine release through several mechanisms:

-

Direct Presynaptic Modulation: Some evidence suggests NMDARs may be present on dopaminergic terminals, where their activation could directly influence dopamine exocytosis[[“]].

-

Indirect Modulation via Interneurons: More commonly, NMDARs on other neurons (e.g., GABAergic or cholinergic interneurons) are activated by glutamate. These interneurons then release neurotransmitters that act on dopamine terminals to either inhibit or facilitate dopamine release[[“]][13].

-

Postsynaptic Interactions: NMDARs and dopamine receptors (particularly D1) can physically and functionally interact on postsynaptic neurons, influencing downstream signaling cascades that can retrogradely affect presynaptic dopamine release[9][[“]][[“]].

In regions like the nucleus accumbens, studies using FCV have shown that NMDA application can lead to an attenuation of stimulated dopamine release, an effect often mediated indirectly through the activation of metabotropic glutamate receptors (mGluRs) or other inhibitory systems[[“]][13][[“]]. This makes FCV an ideal tool to dissect the precise pharmacology and kinetics of these interactions.

Caption: Indirect pathways of NMDA receptor-mediated inhibition of dopamine release.

Part 2: Experimental Apparatus and Reagents

Required Equipment

-

FCV System: Potentiostat and headstage (e.g., UNC-CH, Millar, or equivalent).

-

Data Acquisition & Analysis Software: (e.g., Demon Voltammetry, HDCV).

-

Microscope: Stereomicroscope for electrode fabrication and placement.

-

Micromanipulators: For precise positioning of recording and stimulating electrodes.

-

Vibratome: For preparing acute brain slices (in vitro).

-

Stereotaxic Frame: For surgery and electrode implantation (in vivo).

-

Perfusion System: For superfusion of brain slices or drug delivery.

-

Stimulator: Bipolar stimulating electrode and stimulus isolation unit.

-

Pipette Puller & Beveler: For fabricating glass-encased microelectrodes.

-

Flow Cell/Calibration Stand: For post-experiment electrode calibration[15].

Essential Solutions and Pharmacological Agents

| Reagent/Solution | Purpose | Typical Concentration | Vendor/Source |

| Artificial Cerebrospinal Fluid (aCSF) | In vitro slice maintenance and recording | See Protocol 3.2 | Prepare in-house[16][17] |

| Carbon Fiber (T-650) | Electrode material | 5-7 µm diameter | Goodfellow, Cytec |

| Glass Capillaries | Electrode insulation | 1.0-1.5 mm OD | Sutter, WPI |

| Dopamine HCl | Calibration standard | 1-5 µM for calibration | Sigma-Aldrich |

| N-Methyl-D-aspartic acid (NMDA) | NMDAR Agonist | 10-100 µM | Tocris, Abcam |

| L-Glutamic acid | Endogenous NMDAR Agonist | 10-100 µM | Sigma-Aldrich |

| Glycine / D-Serine | NMDAR Co-agonist | 1-20 µM | Tocris, Sigma-Aldrich |

| AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid) | Competitive NMDAR Antagonist | 25-50 µM | Tocris, HelloBio |

| Ketamine / MK-801 | Non-competitive NMDAR Antagonist | 5-20 µM | Tocris, Sigma-Aldrich[5][18] |

Note: All pharmacological agents should be prepared as concentrated stock solutions and diluted to the final working concentration in aCSF on the day of the experiment.

Part 3: Core Protocols

Protocol 1: Fabrication of Carbon-Fiber Microelectrodes (CFMs)

Rationale: The quality of the CFM is paramount for achieving sensitive and stable recordings. The glass seal must be tight to minimize capacitance, and the exposed carbon surface must be of a consistent length for reproducible results.

Methodology:

-

Aspirate Fiber: Aspirate a single carbon fiber (7 µm diameter) into a glass capillary (1.5 mm OD).

-

Pull Electrode: Place the capillary into a vertical pipette puller. Pull the capillary under heat to form two electrodes with a tight glass-to-carbon seal.

-

Cut and Back-fill: Under a microscope, score and break the glass near the tip to expose the carbon fiber. Back-fill the electrode with a conductive solution (e.g., 3 M KCl) and insert a silver wire to establish electrical contact.

-

Trim Fiber: Carefully trim the exposed carbon fiber to a length of 50-150 µm using a scalpel. The length is a trade-off: longer tips provide more signal but have slower kinetics.

-

Optional Etching: For increased sensitivity, the carbon surface can be electrochemically etched, though this is not always necessary[19][20].

Protocol 2: In Vitro FCV in Acute Brain Slices

Rationale: The brain slice preparation allows for excellent experimental control over the extracellular environment, precise drug application, and stable recordings to investigate fundamental synaptic mechanisms[16][21].

Methodology:

-

Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform rapid decapitation. Immediately dissect the brain and place it in ice-cold, carbogenated (95% O₂, 5% CO₂) slicing solution (a modified aCSF with low Ca²⁺ and high Mg²⁺ to reduce excitotoxicity).

-

Slicing: Using a vibratome, prepare 300 µm-thick coronal slices containing the brain region of interest (e.g., nucleus accumbens, striatum)[22].

-

Recovery: Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

-

Recording Setup: Transfer a single slice to the recording chamber on the microscope stage, continuously superfused with carbogenated aCSF at 32°C at a rate of 2 mL/min[23].

-

Electrode Placement: Under visual guidance, lower the CFM ~100 µm into the tissue. Place a bipolar stimulating electrode ~100-200 µm away from the CFM[17].

-

Baseline Recording: Apply the FCV waveform and allow the electrode to equilibrate for 30 minutes. Elicit baseline dopamine release by applying a single electrical pulse (e.g., 300 µA, 4 ms) every 2-3 minutes.

-

Pharmacological Manipulation:

-

Establish a stable baseline of dopamine release for at least 10-15 minutes.

-

Switch the perfusion to aCSF containing the NMDA receptor agonist (e.g., 30 µM NMDA + 10 µM Glycine).

-

Continue to evoke dopamine release every 2-3 minutes to observe the effect of NMDAR activation.

-

To confirm specificity, perform a washout or subsequent application of an NMDAR antagonist (e.g., 50 µM AP5)[[“]].

-

Protocol 3: In Vivo FCV in Anesthetized Animals

Rationale: The in vivo preparation preserves the brain's intact circuitry, providing data with higher physiological relevance, albeit with greater complexity and potential confounds from anesthesia.

Methodology:

-

Anesthesia and Surgery: Anesthetize a rat with urethane (or other suitable anesthetic) and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., nucleus accumbens).

-

Electrode Implantation: Slowly lower the CFM and a stimulating electrode to the predetermined stereotaxic coordinates. A reference electrode (Ag/AgCl) is placed in contact with a distal cortical surface.

-

Drug Delivery: For local drug delivery, a microinjection cannula or reverse dialysis probe can be implanted adjacent to the FCV electrodes.

-

Baseline and Stimulation: As in the in vitro protocol, establish a stable baseline of electrically-evoked dopamine release.

-

Pharmacological Manipulation: Locally infuse the NMDA agonist/antagonist via the cannula/probe while continuing to monitor evoked dopamine release. This allows for assessing the local circuit effects of NMDAR modulation on dopamine dynamics[24][25].

Part 4: Data Acquisition and Analysis

Data Acquisition

Data is typically acquired for several seconds surrounding the stimulation event. The resulting measurements produce a three-dimensional data matrix: current vs. potential vs. time. This is often visualized as a "color plot," where current is represented by a color scale against axes of applied potential and time[1][26]. A characteristic "hot spot" at the oxidation potential of dopamine (~+0.6 V) indicates dopamine release.

Data Analysis Workflow

Rationale: A rigorous analysis workflow is essential to convert raw current measurements into meaningful neurochemical concentration data and to statistically validate the experimental findings.

Caption: A typical workflow for analyzing FCV data from raw current to concentration.

-

Background Subtraction: The average current from a pre-stimulation time window is subtracted from the entire dataset.

-

Signal Identification: While the CV shape is a good indicator, Principal Component Analysis (PCA) is a powerful statistical method used to deconvolve the measured current into contributions from dopamine, pH shifts, and background noise, ensuring analytical specificity[1][27].

-

Calibration: After each experiment, the CFM must be calibrated. It is placed in a flow cell and exposed to known concentrations of dopamine (e.g., 0.5-2 µM). The resulting current response is used to generate a calibration factor (nA/µM)[15][26].

-

Quantification: The peak Faradaic current from the experimental data is converted to concentration using the calibration factor.

-

Kinetic Analysis: Key parameters such as peak concentration ([DA]max), uptake rate (Vmax), and clearance time (T₈₀) can be modeled from the concentration vs. time plot.

-

Statistical Comparison: The quantified parameters (e.g., [DA]max) from the baseline condition are statistically compared to those during drug application using appropriate tests (e.g., paired t-test, ANOVA).

Part 5: Troubleshooting and Best Practices

-

Noisy Signal: Ensure proper grounding of the setup. Check for a tight seal on the CFM; a high capacitive current is often a source of noise.

-

Drifting Baseline: Allow the electrode to fully equilibrate in the tissue before recording. Perfusion flow rate stability is critical.

-

Low Sensitivity: The carbon fiber may be passivated. Re-trimming the tip or gently cycling the potential can sometimes restore sensitivity. If not, use a new electrode.

-

Reproducibility: Maintain consistent stimulation parameters, electrode geometry, and placement across experiments. Always perform post-experiment calibration.

Part 6: Conclusion

Fast Cyclic Voltammetry is an unparalleled technique for exploring the real-time dynamics of NMDA receptor-mediated dopamine release. Its combination of temporal resolution and chemical specificity allows researchers to dissect complex modulatory pathways in both reduced and intact preparations. By following the detailed protocols and analytical workflows presented in this guide, scientists can generate robust, high-impact data that will further elucidate the critical interplay between the glutamate and dopamine systems in health and disease.

References

- Role of NMDA receptors in dopamine release modulation. (n.d.). Consensus.

- How does N-methyl-d-aspartate (NMDA) receptor modulation affect dopamine release in the nucleus accumbens?. (n.d.). Consensus.

- Role of NMDA receptors in dopamine release modulation. (n.d.). Consensus.

-

Atcherley, C. W., Laude, N. D., Monroe, E. B., & Heien, M. L. (2015). Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection. Analytical chemistry, 87(19), 9851–9860. [Link]

-

Fast-scan cyclic voltammetry. (2023, December 2). In Wikipedia. [Link]

-

Bucher, E. S., & Wightman, R. M. (2015). Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices. Methods in molecular biology (Clifton, N.J.), 1293, 259–275. [Link]

-

Atcherley, C. W., Laude, N. D., Monroe, E. B., & Heien, M. L. (2019). Fundamentals of fast-scan cyclic voltammetry for dopamine detection. Analyst, 144(24), 7112-7123. [Link]

-

Rusakov, D. A., & Fine, A. (2003). Attenuation of Stimulated Accumbal Dopamine Release by NMDA Is Mediated through Metabotropic Glutamate Receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(21), 7856–7863. [Link]

-

Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior. (n.d.). Drexel University. Retrieved February 11, 2026, from [Link]

-

Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. (2020, January 1). ResearchGate. [Link]

-

Rodeberg, N. T., et al. (2017). Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. Bio-protocol, 7(12), e2331. [Link]

-

Köhr, G. (2007). NMDA receptor antagonists: tools in neuroscience with promise for treating CNS pathologies. The Journal of physiology, 580(Pt 1), 21–22. [Link]

-

Cepeda, C., & Levine, M. S. (2012). Dopamine-NMDA Receptor Interactions: Twenty Years Later. Neurotoxicity research, 22(1), 1–4. [Link]

-

Kussius, C. L., & Popescu, G. K. (2019). Glycine-dependent activation of NMDA receptors. The Journal of general physiology, 151(1), 56–70. [Link]

-

Erreger, K., et al. (2004). Activation Mechanisms of the NMDA Receptor. In Ionotropic Glutamate Receptors in the CNS. CRC Press/Taylor & Francis. [Link]

-

Labrie, V., & Roder, J. C. (2010). Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia. Frontiers in psychiatry, 1, 147. [Link]

-

Threlfell, S., et al. (2023). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]

-

Dai, J., & Zhou, H. X. (2021). Glutamate and glycine binding to the NMDA receptor. Biophysical journal, 120(13), 2686–2697. [Link]

-

Dopamine calibration for in vivo measurements. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

S. G. R. (2018). C-FSCV: Compressive Fast-Scan Cyclic Voltammetry for Brain Dopamine Recording. IEEE transactions on bio-medical engineering, 65(1), 159–169. [Link]

-

Threlfell, S., et al. (2023). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]

-

Welle, E. J., et al. (2020). Fabrication and Validation of Sub-Cellular Carbon Fiber Electrodes. IEEE transactions on bio-medical engineering, 67(10), 2735–2745. [Link]

-

Kussius, C. L., & Popescu, G. K. (2019). Glycine-dependent activation of NMDA receptors. The Journal of general physiology, 151(1), 56-70. [Link]

-

Felix, R., et al. (2019). Construction and Implementation of Carbon Fiber Microelectrode Arrays for Chronic and Acute In Vivo Recordings. Journal of visualized experiments : JoVE, (148). [Link]

-

I. A. S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International journal of molecular sciences, 24(13), 10894. [Link]

-

What are NMDA receptor antagonists and how do they work?. (2024, June 21). Patsnap Synapse. [Link]

-

Rodeberg, N. T., et al. (2018). Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. Bio-protocol, 8(19), e2473. [Link]

-

Islam, M. T., et al. (2024). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. Behavioural brain research, 472, 115173. [Link]

-

Procedure for the preparation of carbon electrodes and supercapacitor. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

I. A. S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Semantic Scholar. [Link]

-

How to calibrate carbon fiber electrodes for FSCV. (n.d.). Invilog Research Ltd. Retrieved February 11, 2026, from [Link]

-

Harnett, M. T., et al. (2013). IP3 Receptor Sensitization during In Vivo Amphetamine Experience Enhances NMDA Receptor Plasticity in Dopamine Neurons of the Ventral Tegmental Area. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(30), 12241–12250. [Link]

-

Synthesis of Carbon Nanofibers by Electrospinning. (2024, April 4). protocols.io. [Link]

-

Cepeda, C., et al. (2008). NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems. Neurotoxicity research, 14(2-3), 153–165. [Link]

-

In vivo assessment of dopamine release by imaging with [18F]fallypride. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Z. R., et al. (2009). NMDA-mediated modulation of dopamine release is modified in rat prefrontal cortex and nucleus accumbens after chronic nicotine treatment. Journal of neurochemistry, 108(2), 408–416. [Link]

-

Von Voigtlander, P. F., & Moore, K. E. (1971). Dopamine: Release From the Brain in Vivo by Amantadine. Science (New York, N.Y.), 174(4007), 408–410. [Link]

Sources

- 1. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. NMDA receptor antagonists: tools in neuroscience with promise for treating CNS pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. consensus.app [consensus.app]

- 13. Attenuation of Stimulated Accumbal Dopamine Release by NMDA Is Mediated through Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. How to calibrate carbon fiber electrodes for FSCV - Invilog Research Ltd [invilog.com]

- 16. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. Fabrication and Validation of Sub-Cellular Carbon Fiber Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Dopamine: release from the brain in vivo by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. C-FSCV: Compressive Fast-Scan Cyclic Voltammetry for Brain Dopamine Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-Methyl-DL-aspartic Acid (3-MA) in Seizure and Excitotoxicity Models

This Application Note is designed for researchers investigating glutamatergic signaling, excitotoxicity, and epilepsy. It details the use of 3-Methyl-DL-aspartic acid (3-MA) , a specific tool for targeting Excitatory Amino Acid Transporters (EAATs), distinguishing it from the more common N-Methyl-D-aspartate (NMDA) agonist models.

Executive Summary & Mechanism of Action

The Biological Rationale

While direct receptor agonists like Kainic Acid or NMDA are standard for inducing seizures, 3-Methyl-DL-aspartic acid (3-MA) offers a unique mechanistic window. It acts primarily as a transportable substrate and competitive inhibitor of Excitatory Amino Acid Transporters (EAATs), specifically EAAT1 (GLAST) and EAAT2 (GLT-1).

Unlike non-transportable blockers (e.g., TBOA), 3-MA can induce heteroexchange : it is taken up by the transporter, forcing the counter-transport (efflux) of intracellular glutamate into the synaptic cleft. This dual mechanism—blocking reuptake and promoting efflux—rapidly elevates extracellular glutamate levels, triggering excitotoxicity and epileptiform activity.

Critical Distinction: 3-Methyl vs. N-Methyl

WARNING: Do not confuse 3-Methyl-DL-aspartic acid with N-Methyl-D-aspartic acid (NMDA) .

-

NMDA: Direct agonist of the NMDA receptor.

-

3-Methyl-aspartate: EAAT substrate/inhibitor.

-

Implication: 3-MA induced seizures are dependent on presynaptic/glial transporter failure, making this model ideal for studying acquired epilepsy related to ischemia, trauma, or astrocytic dysfunction.

Experimental Design Strategy

Route of Administration

Due to limited blood-brain barrier (BBB) permeability and the need for high local concentrations to compete with endogenous glutamate, Intracerebroventricular (ICV) or Intrahippocampal stereotaxic injection is the required route for reliable seizure induction. Systemic (IP) administration is generally insufficient for acute seizure modeling with this specific compound compared to NMDA.

Dosage Optimization

-

IC50 (Uptake Inhibition): ~40–100 µM (in vitro).

-

In Vivo Target Dose: 50–200 nmol per injection site (mouse).

-

Volume: 1–2 µL (slow infusion to prevent mechanical damage).

Detailed Protocol: ICV Seizure Induction

Phase A: Reagent Preparation

Materials:

-

3-Methyl-DL-aspartic acid (High purity, e.g., Sigma/Tocris).

-

Vehicle: Sterile 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

-

Stereotaxic frame, Hamilton syringe (5 µL or 10 µL).

Protocol:

-

Stock Solution: Dissolve 3-MA in PBS to a concentration of 100 mM .

-

Note: Sonicate if necessary. Ensure pH is adjusted to 7.4 using minimal NaOH; acidic solutions can cause non-specific tissue damage.

-

-

Working Solution: Dilute stock to 50 mM (delivers 50 nmol in 1 µL) or keep at 100 mM for higher intensity.

-

Sterilization: Pass through a 0.22 µm syringe filter.

Phase B: Stereotaxic Injection (Mouse)

-

Anesthesia: Induce with 4-5% Isoflurane; maintain at 1.5-2%.

-

Fixation: Secure mouse in stereotaxic frame. Apply ophthalmic ointment.

-

Coordinates (Lateral Ventricle):

-

AP: -0.3 mm (posterior to Bregma)

-

ML: +1.0 mm (lateral to midline)

-

DV: -2.5 mm (ventral from skull surface)

-

-

Injection:

-

Insert needle slowly.

-

Infuse 1.0 µL over 2 minutes (0.5 µL/min).

-

Wait 2 minutes post-infusion to prevent backflow.

-

Retract needle slowly.

-

-

Recovery: Suture scalp and place animal in a warmed observation cage.

Phase C: Behavioral Scoring (Racine Scale)

Observe animals for 60 minutes post-injection. Score seizure severity:

| Stage | Behavioral Manifestation |

| 0 | Normal behavior, exploration. |

| 1 | Mouth and facial movements (orofacial automatisms). |

| 2 | Head nodding, rhythmic twitching. |

| 3 | Unilateral forelimb clonus (jerking of one paw). |

| 4 | Bilateral forelimb clonus with rearing. |

| 5 | Generalized tonic-clonic seizure (rearing and falling). |

Mechanistic Visualization

EAAT Inhibition Pathway

The following diagram illustrates how 3-MA disrupts glutamate homeostasis.

Caption: 3-MA acts as a competitive substrate, blocking reuptake and forcing glutamate efflux via heteroexchange.

Experimental Workflow

Caption: Step-by-step workflow for in vivo seizure induction using 3-Methyl-DL-aspartic acid.

Validation & Controls

To confirm that the observed seizures are due to EAAT inhibition and not non-specific toxicity, the following controls are recommended:

-

Vehicle Control: Inject equal volume of sterile PBS. (Result: No seizure).

-

Antagonist Rescue: Pre-treatment with an NMDA receptor antagonist (e.g., MK-801 , 0.5 mg/kg IP) 30 minutes prior to 3-MA injection.

-

Expected Outcome: Significant reduction in seizure severity (Racine score < 2), proving the seizures are glutamate-mediated.

-

-

Isomer Specificity: Use L-threo-3-methylaspartate if available, as it is the more potent EAAT inhibitor compared to the erythro forms.

Data Presentation Template

| Group | N | Dose (nmol) | Latency to Stage 3 (s) | Max Racine Score | Mortality (%) |

| Vehicle | 6 | 0 | N/A | 0 | 0% |

| 3-MA Low | 8 | 50 | 450 ± 30 | 3.2 ± 0.5 | 0% |

| 3-MA High | 8 | 100 | 120 ± 15 | 4.8 ± 0.2 | 25% |

| 3-MA + MK-801 | 6 | 100 | N/A (or >3600) | 1.1 ± 0.3 | 0% |

Troubleshooting

-

Issue: No seizures observed.

-

Cause: 3-MA degrades over time or pH was incorrect.

-

Solution: Prepare fresh stock daily. Ensure pH is 7.4. Verify stereotaxic coordinates (missed ventricle).

-

-

Issue: Immediate death upon injection.

-

Cause: Injection speed too fast (ICP spike) or dose too high.

-

Solution: Reduce rate to 0.2 µL/min. Lower dose to 25 nmol.

-

References

-

Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters." Molecular Pharmacology. Link

- Context: Establishes the structural basis for aspartate analogues as EA

-

Eliasof, S., et al. (2001). "Pharmacological characterization of threo-3-methylglutamic acid with excitatory amino acid transporters in native and recombinant systems." Journal of Neurochemistry. Link

- Context: Details the interaction of methyl-aspartate/glutamate analogues with EA

-

Czuczwar, S. J., et al. (1985). "Antagonism of N-methyl-D,L-aspartic acid-induced convulsions by antiepileptic drugs and other agents." European Journal of Pharmacology. Link

- Context: Provides the baseline for NMDA-induced seizures, serving as a comparative reference for the distinct 3-MA mechanism.

-

Seal, R. P., & Amara, S. G. (1999). "Excitatory amino acid transporters: a family in flux." Annual Review of Pharmacology and Toxicology. Link

- Context: Review of EAAT function and the role of transportable substr

Technical Application Note: Handling, Storage, and Protocols for 3-Methyl-DL-aspartic Acid

Executive Summary

3-Methyl-DL-aspartic acid (also known as

This guide provides a standardized framework for the handling, storage, and experimental preparation of 3-Methyl-DL-aspartic acid. It addresses critical stability concerns, solubility challenges, and isomer-specific biological activities that often confound experimental results.

Physicochemical Profile & Critical Quality Attributes (CQA)

Understanding the stereochemistry of this compound is vital for experimental reproducibility. Commercial "3-Methyl-DL-aspartic acid" is typically a mixture of four stereoisomers (D-threo, L-threo, D-erythro, L-erythro) unless otherwise specified.

| Property | Specification | Notes |

| Chemical Name | 3-Methyl-DL-aspartic acid | Synonyms: |

| CAS Number | 1114-07-4 (DL-mix) | Note: Do not confuse with |

| Molecular Formula | C | |

| Molecular Weight | 147.13 g/mol | |

| Physical State | White crystalline powder | Hygroscopic |

| Solubility | Water (~40 mg/mL) | Enhanced by dilute alkali (NaOH) |

| pKa Values | Amphoteric nature affects solubility |

Expert Insight: The biological activity is stereoselective. The L-threo-

Storage and Stability Protocols

Powder Storage

The solid powder is chemically stable but physically sensitive to moisture. Hydrolysis is negligible in solid form, but caking can occur.

-

Temperature: Store at -20°C . Long-term storage at 4°C is acceptable for <6 months, but -20°C is preferred for multi-year stability.

-

Atmosphere: Keep under desiccant. The container must be tightly sealed to prevent moisture absorption, which alters the effective mass during weighing.

Stock Solution Storage

Aqueous solutions are prone to microbial growth and slow chemical degradation (decarboxylation) if not pH-stabilized.

-

Short-term (Days): 4°C.[1]

-

Long-term (Months): -20°C or -80°C.

-

Aliquot Rule: Avoid freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before placing them in the freezer to preserve integrity.

Reconstitution Protocol

This protocol ensures complete solubilization without degrading the compound.

Materials Required[1][2][3][4][5][6][7]

-

3-Methyl-DL-aspartic acid powder

-

Milli-Q Water (18.2 MΩ·cm)

-

1 M NaOH (Sodium Hydroxide)

-

0.22 µm PVDF or PES Syringe Filter (for sterilization)

Step-by-Step Procedure

-

Calculate Mass: Determine the mass required for a 100 mM stock solution .

-

Example: To prepare 10 mL of 100 mM solution, weigh 147.13 mg.

-

-

Initial Dissolution: Add the powder to ~80% of the final volume of Milli-Q water.

-

Observation: The powder may not dissolve immediately due to the acidic pH of the zwitterion in water.

-

-

pH Adjustment (Critical Step):

-

Finalize Volume: Add Milli-Q water to reach the final target volume.

-

Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot: Dispense into single-use volumes (e.g., 50 µL or 100 µL) to prevent contamination and freeze-thaw damage.

Biological Applications & Experimental Workflows

Glutamate Transporter (EAAT) Inhibition

3-Methyl-DL-aspartic acid is widely used to block glutamate uptake in synaptosomes, glial cells, and brain slices.

-

Working Concentration: Typically 100 µM – 1 mM .

-

Mechanism: It competes with glutamate for the substrate-binding site on EAATs but is not transported as efficiently (or at all, depending on the isomer), thereby locking the transporter or slowing the cycle [3].

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing and using 3-Methyl-DL-aspartic acid in a cellular uptake assay.

Caption: Workflow for the preparation of 3-Methyl-DL-aspartic acid, highlighting the critical pH adjustment step necessary for solubility.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Powder Clumping | Moisture absorption during storage. | Ensure desiccant is active. Allow vial to reach room temp before opening to prevent condensation. |

| Incomplete Dissolution | pH is too acidic (isoelectric point issues). | Add 1 M NaOH dropwise until pH reaches ~7.4. Vortex vigorously. |

| Precipitation in Media | Interaction with high calcium/magnesium in buffers (rare). | Dilute the stock solution slowly into the buffer while stirring. |

| Loss of Potency | Isomeric impurity or degradation. | Verify the specific isomer ratio (threo vs erythro) if using a generic DL mix. Use fresh aliquots. |

References

-

PubChem. (n.d.). 3-Methylaspartic acid | C5H9NO4.[5] National Library of Medicine. Retrieved January 31, 2026, from [Link]

- Shimamoto, K., et al. (1998). Syntheses of optically active 3-methylaspartic acids and their activities on the excitatory amino acid transporters. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cellular uptake disguises action of L-glutamate on N-methyl-D-aspartate receptors. With an appendix: diffusion of transported amino acids into brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

Technical Guide: Optimizing 3-Methyl-DL-aspartic Acid for Experimental Applications

Topic: Optimizing 3-Methyl-DL-aspartic acid concentration for experiments Content type: Technical Support Center Guide

Senior Application Scientist Note:

This guide addresses the technical optimization of 3-Methyl-DL-aspartic acid (also known as

PART 1: Solubility & Stock Preparation

The Challenge: Like many dicarboxylic amino acids, 3-Methyl-DL-aspartic acid exists as a zwitterion and can exhibit poor solubility in neutral water, leading to inconsistent experimental concentrations.

Standard Operating Procedure (SOP): Solubilization

Objective: Prepare a stable 50 mM - 100 mM stock solution.

| Parameter | Specification |

| Solvent | Ultra-pure Water (Milli-Q) or 0.1 M NaOH |

| Max Solubility | ~40–50 mg/mL (pH dependent) |

| pH Adjustment | Required. The compound is acidic. Dropwise addition of 1 M NaOH is often necessary to reach pH 7.0–7.4 for complete dissolution. |

| Stability | Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles. |

Step-by-Step Protocol:

-

Weighing: Weigh the target amount of 3-Methyl-DL-aspartic acid powder.

-

Initial Suspension: Add 80% of the final volume of water. The powder will likely remain a suspension.

-

Activation: While stirring, add 1 M NaOH dropwise. Monitor clarity. The solution should become clear as the pH approaches neutral (pH 6.5–7.5).

-

Final Volume: Adjust to final volume with water.

-

Sterilization: Filter through a 0.22 µm PVDF or PES membrane. Do not autoclave.

PART 2: Experimental Optimization & The "Isomer Trap"

The Core Issue: Commercial "3-Methyl-DL-aspartic acid" is a racemic diastereomeric mixture . It contains four isomers: L-threo, D-threo, L-erythro, and D-erythro.

-

Enzymatic Specificity: The enzyme Methylaspartate Ammonia-Lyase (MAL) is strictly specific for the L-threo isomer .

-

Concentration Calculation: If you treat the commercial powder as 100% active, your kinetic calculations will be wrong.

Workflow: Correcting for Isomer Purity

Use this logic to determine the Effective Active Concentration (

Figure 1: Isomer breakdown of commercial 3-Methyl-DL-aspartic acid.[2] Only the L-threo component is metabolically active for MAL assays.

PART 3: Troubleshooting & FAQs

Q1: I am running a MAL enzyme kinetics assay, but my Vmax is 4x lower than literature values. Why?

Diagnosis: You likely calculated the substrate concentration based on the total weight of the DL-mixture. Solution:

-

Correction Factor: Assume only 25% of your stock is the active L-threo substrate (unless you purchased a stereopure standard).

-

Inhibition Check: The inactive isomers (erythro/D-forms) may act as weak competitive inhibitors. You may need to increase the total concentration to saturate the enzyme, but be aware of "substrate inhibition" artifacts caused by the inactive isomers crowding the active site .

Q2: Can I use 3-Methyl-DL-aspartic acid to activate NMDA receptors?

Answer: NO.

-

Reasoning: NMDA receptors require N -methylation (on the amine group). 3-Methyl-aspartic acid is C -methylated (on the carbon chain). It will not activate the NMDA receptor and may even act as a weak competitive antagonist or have no effect at the glutamate binding site .

-

Action: If you need to study excitotoxicity or synaptic plasticity, purchase N-Methyl-D-aspartic acid (NMDA) .

Q3: The compound precipitates when I add it to my assay buffer (pH 7.4).

Diagnosis: Your stock solution might be too acidic, or the concentration is exceeding the solubility limit in the presence of high salt (common in PBS or Krebs buffer). Solution:

-

Pre-neutralize: Ensure your stock solution is pH 7.0–7.4 before adding it to the buffer. Adding acidic stock to a weak buffer can crash the pH and cause precipitation.

-

Sonication: Brief sonication (30 seconds) can help redissolve micro-precipitates.

-

Dilution: Keep the final assay concentration below 10 mM if possible; higher concentrations increase the risk of salt-induced precipitation.

Q4: Is this compound a Glutamate Transporter (EAAT) inhibitor?

Answer: It has complex interactions but is not the standard inhibitor.

-

Context: The standard high-affinity inhibitor is TBOA (DL-threo-beta-benzyloxyaspartate). 3-Methylaspartate is a structural analogue but typically has lower affinity than TBOA.

-

Mechanism: It may act as a transportable substrate or a weak competitive blocker depending on the specific EAAT subtype (EAAT1-5) .

-

Recommendation: Use TBOA or TFB-TBOA for definitive transporter blocking studies. Use 3-methylaspartate only if characterizing specific substrate specificity profiles.

PART 4: Quantitative Reference Data

Table 1: Comparative Kinetic Properties (MAL Enzyme)

Data derived from Clostridium tetanomorphum MAL studies.

| Substrate | Relative Vmax | Km (Affinity) | Notes |

| L-Aspartate | 100% | High (~5-10 mM) | Natural substrate, but lower affinity than methylated form. |

| L-threo-3-Methylaspartate | ~100-150% | Low (~0.5-1 mM) | Preferred Substrate. High affinity due to hydrophobic pocket interaction . |

| DL-Mixture | Apparent ~25% | Apparent ~2-4 mM | Kinetics distorted by inactive isomers. |

Table 2: Preparation Quick Guide

| Target Conc.[1][2][3][4][5][6] | Volume | Mass (MW = 147.[2][7]13) | Reagent |

| 10 mM | 10 mL | 14.7 mg | PBS (pH 7.4) |

| 50 mM | 10 mL | 73.6 mg | Water + 1M NaOH (dropwise) |

| 100 mM | 10 mL | 147.1 mg | 0.1 M NaOH (Check pH!) |

References

-

Levy, C. W., et al. (2002).[8] "Insights into Enzyme Evolution Revealed by the Structure of Methylaspartate Ammonia Lyase." Structure, 10(1), 105–113. Link

-

Tania, N. M., et al. (2020). "Structure-function investigation of 3-methylaspartate ammonia lyase reveals substrate molecular determinants for the deamination reaction." Scientific Reports, 10, 8465. Link

-

Watkins, J. C., & Olverman, H. J. (1987). "Agonists and antagonists for excitatory amino acid receptors."[5] Trends in Neurosciences, 10(7), 265-272. Link

-

Shimamoto, K., et al. (2005). "The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes." Pharmacology & Therapeutics, 107(3), 271-285. Link

Sources

- 1. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Methyl-DL-aspartic acid | C5H9NO4 | CID 852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions [protocols.io]

- 4. agilent.com [agilent.com]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. News - Exploring the Benefits of N-Methyl-DL-Aspartic Acid for Cognitive Function [mylandsupplement.com]

- 7. L-threo-3-Methylaspartate - Wikipedia [en.wikipedia.org]

- 8. Methylaspartate ammonia-lyase - Wikipedia [en.wikipedia.org]

Technical Support Center: 3-Methyl-DL-Aspartic Acid & Excitotoxicity Control

Introduction: The Mechanism of Risk

Welcome to the technical support center. If you are working with 3-Methyl-DL-aspartic acid (3-MA), you are likely investigating glutamate transporter (EAAT) kinetics or metabolic pathways.

Critical Distinction: Unlike N-Methyl-D-Aspartate (NMDA), which directly agonizes the NMDA receptor, 3-Methyl-DL-aspartic acid primarily acts as a non-transportable inhibitor or competitive substrate for Excitatory Amino Acid Transporters (EAATs) .